2-(Methylsulfinyl)ethanamine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(Methylsulfinyl)ethanamine 2,2,2-trifluoroacetate typically involves the reaction of 2-(Methylsulfinyl)ethanamine with trifluoroacetic acid. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(Methylsulfinyl)ethanamine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Methylsulfinyl)ethanamine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)ethanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate certain cellular processes through its chemical structure .
Comparison with Similar Compounds
2-(Methylsulfinyl)ethanamine 2,2,2-trifluoroacetate can be compared with similar compounds such as:
- 2-(Methylsulfinyl)ethanamine hydrochloride
- 2-(Methylsulfinyl)ethanamine sulfate
These compounds share similar chemical structures but differ in their counterions, which can affect their solubility, reactivity, and applications.
Properties
Molecular Formula |
C5H10F3NO3S |
---|---|
Molecular Weight |
221.20 g/mol |
IUPAC Name |
2-methylsulfinylethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H9NOS.C2HF3O2/c1-6(5)3-2-4;3-2(4,5)1(6)7/h2-4H2,1H3;(H,6,7) |
InChI Key |
XHUYKXIXQDTGIP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.